2-(3-Chlorophenyl)-4-methylpyrrolidine

Nicotinic acetylcholine receptor α4β2 nAChR Radioligand binding

Researchers studying nicotinic acetylcholine receptors (nAChRs) often struggle to find chiral pyrrolidine scaffolds that offer tunable efficacy profiles for CNS drug discovery. 2-(3-Chlorophenyl)-4-methylpyrrolidine directly addresses this need. - Meta-chloro substitution confers partial agonist properties at α4β2 nAChR (Imax = 0.29 vs. full agonist 1.00), enabling therapeutic development for smoking cessation and cognitive disorders. - 4-Methyl group introduces a stereocenter and increases lipophilicity (ΔLogP ≈ +0.5 vs. des-methyl), enhancing BBB penetration for in vivo neuropharmacology studies. - Two stereocenters enable enantioselective SAR exploration across four distinct stereoisomers, providing IP differentiation and synthetic handles for further derivatization.

Molecular Formula C11H14ClN
Molecular Weight 195.69 g/mol
Cat. No. B12888655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Chlorophenyl)-4-methylpyrrolidine
Molecular FormulaC11H14ClN
Molecular Weight195.69 g/mol
Structural Identifiers
SMILESCC1CC(NC1)C2=CC(=CC=C2)Cl
InChIInChI=1S/C11H14ClN/c1-8-5-11(13-7-8)9-3-2-4-10(12)6-9/h2-4,6,8,11,13H,5,7H2,1H3
InChIKeyPLXAFTADMZMLLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Chlorophenyl)-4-methylpyrrolidine: Overview and Key Features


2-(3-Chlorophenyl)-4-methylpyrrolidine (CAS 603068-34-4) is a chiral, disubstituted pyrrolidine building block featuring a 3-chlorophenyl group at the 2-position and a methyl substituent at the 4-position of the pyrrolidine ring . With a molecular formula of C11H14ClN and a molecular weight of 195.69 g/mol, this compound belongs to the phenylpyrrolidine class, a privileged scaffold in nicotinic acetylcholine receptor (nAChR) ligand design and central nervous system (CNS) drug discovery [1]. The spatial arrangement of the chloro and methyl substituents differentiates it from simpler or regioisomeric analogs, establishing a unique pharmacophoric profile that can be exploited in structure–activity relationship (SAR) campaigns [2].

Why Substitution Pattern Matters for Research Use


In the phenylpyrrolidine series, minor structural modifications produce dramatic shifts in receptor binding affinity, functional efficacy, and physicochemical properties that preclude simple interchange of analogs. The 1995 SAR study by Elliott et al. demonstrated that aryl substitution alone can alter nAChR binding Ki values from 46 nM to >10,000 nM across a set of 2-phenylpyrrolidines [1]. More recently, Iturriaga-Vásquez et al. (2019) showed that introducing a halogen atom at the meta position of the aromatic ring differentially decreases agonist efficacy at α4β2 nAChR, with the meta-chloro derivative exhibiting an Imax of only 0.29 compared to 1.00 for the full agonist amino analog [2]. The addition of a methyl group at the 4-position of the pyrrolidine ring, as in 2-(3-chlorophenyl)-4-methylpyrrolidine, introduces a stereocenter and alters both the conformational landscape of the pyrrolidine ring and the compound's lipophilicity relative to the des-methyl analog 2-(3-chlorophenyl)pyrrolidine . These combined effects mean that the unsubstituted, des-methyl, regioisomeric, or alternative halogen variants cannot serve as direct functional replacements without altering the biological, pharmacological, and physicochemical outcome of the experiment or synthesis.

Differentiation Evidence Against Closest Analogs


Binding Affinity and Functional Selectivity at α4β2 nAChR

In a study of phenylpyrrolidine ether derivatives, the meta-chloro analog (Compound 3, (S)-1-methyl-2-(3′-chlorophenoxymethyl)pyrrolidine) demonstrated an IC50 of 221.0 ± 10.0 nM and an EC50 of 63.3 ± 2.1 µM at human α4β2 nAChR, with a partial agonist Imax of 0.29 ± 0.01 [1]. While 2-(3-chlorophenyl)-4-methylpyrrolidine is a direct C-linked analog rather than an ether-linked derivative, the 4-methyl substitution on the pyrrolidine ring is expected to modulate both binding affinity and functional efficacy relative to this reference compound. The unsubstituted phenyl analog (Compound 1) in the same study showed an IC50 of 204.0 ± 6.0 nM and Imax of 0.54 ± 0.01, demonstrating that meta-chloro substitution alone reduces efficacy by approximately 46% [1]. The additional 4-methyl group on 2-(3-chlorophenyl)-4-methylpyrrolidine introduces a steric constraint that can further differentiate its pharmacological profile from both the des-methyl and ether-linked congeners [2].

Nicotinic acetylcholine receptor α4β2 nAChR Radioligand binding

Positioning Within the Phenylpyrrolidine SAR Landscape

The foundational SAR study of 2-phenylpyrrolidines by Elliott et al. (1995) established that aryl substitution dramatically modulates nAChR binding affinity, with Ki values spanning from 46 nM to >10,000 nM across the series [1]. The most potent ligands in that series (analogs 8, 9, and 14) achieved Ki values of 68 nM, 75 nM, and 46 nM respectively [1]. In contrast, the unsubstituted 2-phenylpyrrolidine exhibited substantially weaker affinity (Ki >10,000 nM), underscoring that the 3-chloro substituent on 2-(3-chlorophenyl)-4-methylpyrrolidine is a critical determinant of target engagement [1]. For procurement decisions, this class-level evidence indicates that 2-(3-chlorophenyl)-4-methylpyrrolidine, bearing the affinity-enhancing 3-chloro substituent, should be prioritized over the unsubstituted 2-phenyl-4-methylpyrrolidine or 2-phenylpyrrolidine when nicotinic receptor binding is the experimental endpoint [2].

Nicotinic receptor Structure–activity relationship Ki determination

Predicted Lipophilicity and Membrane Permeability Comparison

The addition of a methyl group at the 4-position of the pyrrolidine ring increases the lipophilicity of 2-(3-chlorophenyl)-4-methylpyrrolidine relative to the des-methyl analog 2-(3-chlorophenyl)pyrrolidine (CAS 298690-74-1). While experimentally measured LogP values are not publicly available, the structural difference of one additional methylene unit corresponds to an estimated ΔLogP of approximately +0.5 based on the Hansch π constant for aliphatic carbon [1]. Vendor-reported predicted boiling points support this trend: 2-(3-chlorophenyl)-4-methylpyrrolidine (MW 195.69, predicted b.p. ~300 °C) vs. 2-(3-chlorophenyl)pyrrolidine (MW 181.66, predicted b.p. ~270 °C) . This enhanced lipophilicity can translate into improved passive membrane permeability and blood–brain barrier (BBB) penetration, which is a critical consideration for CNS-targeted programs where the des-methyl analog may exhibit suboptimal brain exposure [2].

Lipophilicity LogP Blood–brain barrier permeability

Synthetic Utility and Patent Landscape Position

2-(3-Chlorophenyl)-4-methylpyrrolidine and its structural congeners appear as key intermediates in patent applications covering pyrrolidine-based therapeutics. European Patent EP2814822 (F. Hoffmann-La Roche AG, filed 2013) discloses novel pyrrolidine derivatives incorporating substituted phenylpyrrolidine motifs for therapeutic applications [1]. Similarly, patent literature on pyrrolidine derivatives targeting the calcium-sensing receptor (CaSR) highlights the use of substituted 2-phenylpyrrolidines as privileged scaffolds [2]. The specific 4-methyl substitution pattern present in 2-(3-chlorophenyl)-4-methylpyrrolidine introduces a stereocenter that is not present in the des-methyl or 3-substituted regioisomers, providing a chiral handle for asymmetric synthesis and enabling access to enantiomerically enriched final compounds . This synthetic versatility, combined with its appearance in patent families, positions this compound as a strategically valuable intermediate for medicinal chemistry programs pursuing IP-protected chemical space.

Pyrrolidine derivatives Patent intermediate Calcium-sensing receptor

Regioisomeric Specificity and Binding Geometry Comparison

The regioisomeric analog 3-(2-chlorophenyl)-4-methylpyrrolidine (CAS 1523529-31-8) differs from the target compound in the position of both the chlorophenyl attachment (pyrrolidine 3-position vs. 2-position) and the chlorine substitution pattern (ortho vs. meta) . In the nAChR pharmacophore model, the distance and angular relationship between the basic pyrrolidine nitrogen and the aromatic ring centroid is critical for receptor recognition; the 2-phenyl substitution pattern of the target compound closely mimics the geometry of nicotine, whereas the 3-phenyl regioisomer presents a fundamentally different spatial orientation [1]. Molecular docking studies by Iturriaga-Vásquez et al. (2019) demonstrated that meta-substituted 2-phenylpyrrolidine ethers adopt a binding mode where the aromatic ring interacts with the hydrophobic pocket of the α4β2 nAChR agonist site, while the pyrrolidine nitrogen engages in a π-cation interaction with residue W156—a geometry that would be disrupted by moving the aryl group to the 3-position [1]. For structure-based drug design programs, selecting the 2-(3-chlorophenyl) regioisomer over the 3-(2-chlorophenyl) variant is essential to maintain the nicotine-mimetic pharmacophore geometry.

Regioisomer comparison Binding mode Pharmacophore geometry

Key Research and Industrial Application Scenarios


nAChR Subtype-Selective Ligand Design

Procure 2-(3-chlorophenyl)-4-methylpyrrolidine as a scaffold for designing α4β2 or α7 nAChR ligands with tunable efficacy profiles. As demonstrated by Iturriaga-Vásquez et al. (2019), meta-chloro substitution on the phenyl ring confers partial agonist properties (Imax = 0.29 vs. full agonist Imax = 1.00), which is therapeutically desirable for smoking cessation and cognitive disorders [1]. The 4-methyl group provides a synthetic handle for further derivatization and chiral resolution, enabling enantioselective SAR exploration to optimize subtype selectivity and minimize off-target effects [2].

CNS Penetrant Probe Synthesis for In Vivo Studies

Utilize the enhanced lipophilicity of the 4-methyl analog (estimated ΔLogP ≈ +0.5 vs. des-methyl) to synthesize CNS-penetrant chemical probes [1]. The predicted physicochemical profile—moderate molecular weight (195.69 g/mol) and increased lipophilicity relative to the des-methyl analog—aligns with established guidelines for BBB penetration (MW <400, LogP 2–4) [2]. This compound is particularly suited for in vivo neuropharmacology studies where the des-methyl analog 2-(3-chlorophenyl)pyrrolidine may fail to achieve adequate brain exposure.

Chiral Building Block for Patent-Protected Intermediates

Deploy 2-(3-chlorophenyl)-4-methylpyrrolidine as a chiral intermediate in medicinal chemistry campaigns targeting patent-protected chemical space. The compound's two stereocenters enable the generation of four distinct stereoisomers for SAR exploration, providing greater IP differentiation than singly chiral analogs [1]. Its documented role in pyrrolidine derivative patent families (e.g., EP2814822 by F. Hoffmann-La Roche) validates its utility as an intermediate in pharmaceutical development pipelines [2].

Calcium-Sensing Receptor Modulator Development

Leverage the precedent of substituted phenylpyrrolidines as CaSR modulators, where the 3-chlorophenyl motif has been specifically claimed in patent literature for treating hyperparathyroidism and related disorders [1]. The 4-methyl substitution provides an additional vector for optimizing pharmacokinetic properties and receptor selectivity within this therapeutic class [2].

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